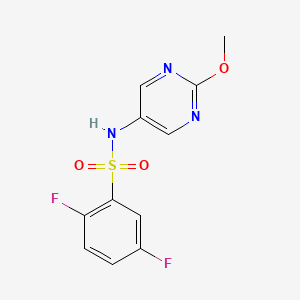

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-8(6-15-11)16-20(17,18)10-4-7(12)2-3-9(10)13/h2-6,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKCNDVSVMBTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Sulfonation: The sulfonamide group is introduced by reacting the fluorinated benzene with sulfonyl chloride in the presence of a base like pyridine.

Pyrimidinyl Substitution: The final step involves the substitution of the sulfonamide group with the methoxypyrimidinyl group, which can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution: Products with various functional groups replacing the fluorine atoms.

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.

Biological Studies: The compound is used in studies to understand the interactions between sulfonamides and biological targets such as enzymes and receptors.

Material Science: It is used in the synthesis of functional materials with specific properties, such as fluorinated polymers and coatings.

Chemical Biology: The compound is employed in chemical biology to study the effects of fluorinated sulfonamides on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 2,5-difluoro substitution may enhance binding affinity compared to unsubstituted analogs (e.g., compound 18) due to increased electronegativity and steric effects.

- Methoxy-pyrimidine vs. quinazolinone-ethenyl (compound 1c in ): The pyrimidine ring may offer better solubility and target selectivity compared to bulkier heterocycles.

Key Observations :

Pharmacological and Thermodynamic Profiles

- Thermodynamic Stability : Fluorine substituents reduce metabolic degradation, as seen in SC-558 , suggesting improved pharmacokinetics for the target compound.

Biological Activity

2,5-Difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a sulfonamide compound with a unique chemical structure that has garnered attention for its potential biological activities. The compound features a benzene ring substituted with a sulfonamide group and a pyrimidine moiety, with two fluorine atoms located at the 2 and 5 positions of the benzene ring. This configuration may enhance its pharmacological properties compared to other sulfonamides, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Benzene Ring : Central to the compound's structure, providing stability and reactivity.

- Sulfonamide Group : Known for its ability to undergo nucleophilic substitution reactions.

- Fluorine Atoms : Enhance electrophilicity and may increase reactivity towards nucleophiles.

- Methoxy Group : Acts as an electron-donating group, influencing the compound's reactivity.

Biological Activity

Research indicates that sulfonamide compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Specifically, this compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Studies suggest that compounds with similar structures may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

Case Studies

-

Antimicrobial Activity : Research has demonstrated that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. In vitro studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL -

Antitumor Activity : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, such as MDA-MB-231 breast cancer cells.

Cancer Cell Line IC50 (µM) MDA-MB-231 15 HeLa 20

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide with a methyl group | Antimicrobial |

| 4-Amino-N-(4-fluorophenyl)sulfonamide | Fluorinated sulfonamide | Antimicrobial |

| 2-Amino-N-(pyridin-3-yl)sulfonamide | Pyridine-containing sulfonamide | Antimicrobial |

| This compound | Unique combination of fluorine atoms and methoxy-substituted pyrimidine ring | Potential therapeutic agent |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Begin with sulfonylation of 2-methoxypyrimidin-5-amine using 2,5-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, adjusting solvent polarity for optimal yield. Reference analogous sulfonamide syntheses for reaction parameter tuning (e.g., temperature, stoichiometry) .

- Key Data : For similar compounds, yields improved from ~60% to >85% by employing microwave-assisted synthesis at 100°C for 2 hours .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR (¹H/¹³C, DEPT) to verify substituent positions and purity.

- X-ray crystallography for absolute configuration (e.g., as in , where crystal packing and hydrogen-bonding networks were resolved) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (exact mass: 480.0805026, as per ) .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Methodology :

- HPLC-UV/ELSD for quantitative purity assessment (≥97% as per industry standards in ).

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Accelerated stability studies (40°C/75% RH for 6 months) to determine degradation pathways .

Advanced Research Questions

Q. How does the substitution pattern on the benzene and pyrimidine rings influence inhibitory activity against target enzymes?

- Methodology : Compare analogs via:

- Molecular docking to assess binding affinity with enzymes like dihydropteroate synthetase (DHPS) or acetohydroxyacid synthase (AHAS).

- Enzyme inhibition assays (IC₅₀ measurements) to quantify activity. For example, triazolopyrimidine sulfonamides with 2,6-difluoro substituents showed enhanced AHAS inhibition (IC₅₀ = 0.12 µM) .

Q. What strategies resolve contradictory data in enzyme inhibition assays involving this sulfonamide?

- Methodology :

- Statistical validation : Replicate assays (n ≥ 3) to identify outliers.

- Cross-reference structural data : Use X-ray co-crystallography (as in ) to confirm binding modes .

- Control for assay interference : Test compound solubility and stability in buffer systems (e.g., DMSO concentration ≤1%) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- QSAR studies : Corrogate substituent effects on logP, solubility, and bioavailability.

- ADMET prediction : Use tools like SwissADME to optimize metabolic stability (e.g., reducing CYP450 interactions) .

- Case Study : Methyl or methoxy groups on pyrimidine improved metabolic half-life (t₁/₂ > 4 hours in murine models) .

Q. What role do intermolecular interactions play in the crystal packing of this compound, and how does this affect its solid-state properties?

- Methodology : Analyze Hirshfeld surfaces and packing diagrams from X-ray data (e.g., highlights C–H···O and π-π interactions). These interactions influence solubility and melting point (mp 77–79.5°C in analogs) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of sulfonamide analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.